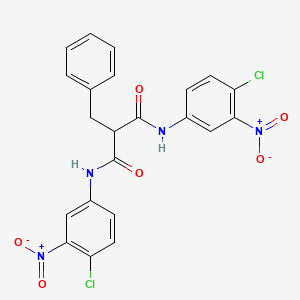![molecular formula C15H17NO2S B11086383 3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11086383.png)
3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid is an organic compound with a molecular formula of C15H17NO2S It features a quinoline ring system substituted with ethyl and methyl groups, and a propanoic acid moiety connected via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethyl and methyl groups are introduced via Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Introduction of the Propanoic Acid Moiety: The final step involves the reaction of the thioether with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters of propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(3-Ethyl-2-methylchinolin-4-yl)sulfanyl]propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten, bei denen Chinolinderivate Wirksamkeit gezeigt haben.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[(3-Ethyl-2-methylchinolin-4-yl)sulfanyl]propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass der Chinolin-Teil mit verschiedenen Enzymen und Rezeptoren interagiert und deren Aktivität möglicherweise hemmt. Diese Wechselwirkung kann zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen der Verbindung führt. Die Sulfanylgruppe kann auch eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen.
Ähnliche Verbindungen:
Chinolin: Eine Stammverbindung mit einer ähnlichen Struktur, aber ohne die Sulfanyl- und Propansäuregruppen.
3-[(3-Ethyl-4-methylchinolin-2-yl)sulfanyl]propansäure: Ein strukturelles Isomer mit einer anderen Position der Methylgruppe.
4-Hydroxy-2-methylchinolin-3-ylpropansäure: Eine Verbindung mit einer Hydroxylgruppe anstelle einer Sulfanylgruppe.
Einzigartigkeit: 3-[(3-Ethyl-2-methylchinolin-4-yl)sulfanyl]propansäure ist aufgrund des Vorhandenseins sowohl der Sulfanyl- als auch der Propansäuregruppen einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Die spezifische Positionierung dieser Gruppen am Chinolinring kann die Reaktivität und die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen erheblich beeinflussen, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Wirkmechanismus
The mechanism of action of 3-[(3-ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The propanoic acid moiety can interact with cell membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring system and are used as antimalarial agents.
Thioether Compounds: Compounds like thioanisole, which contain a sulfanyl linkage and are used in organic synthesis.
Propanoic Acid Derivatives: Compounds like ibuprofen, which contain the propanoic acid moiety and are used as nonsteroidal anti-inflammatory drugs.
Uniqueness
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid is unique due to the combination of the quinoline ring system, the sulfanyl linkage, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H17NO2S |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-(3-ethyl-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)16-13-7-5-4-6-12(13)15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DNEFEMYTSOEURO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11086306.png)
![ethyl 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11086310.png)
![N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11086326.png)
![N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11086331.png)
![6-Phenyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11086333.png)
![N-(3-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11086339.png)
![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one](/img/structure/B11086351.png)
![2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11086359.png)
![1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11086366.png)
![6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one](/img/structure/B11086372.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11086391.png)

![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
